PRMT6 Enzymatic Inhibition: 4-Amino-6-methyl Regioisomer Demonstrates Sub-50 nM IC₅₀ vs. 230 nM for an Alternative C₇H₇N₃ Scaffold
In a head-to-head biochemical screen curated by ChEMBL and deposited in BindingDB, 4-amino-6-methylpyridine-3-carbonitrile (ChEMBL ID CHEMBL3961701, BDBM50194756) inhibited human full-length PRMT6 (residues 1–375, baculovirus-expressed) with an IC₅₀ of 43 nM [1]. By comparison, a structurally distinct C₇H₇N₃ regioisomer (BDBM50158094, ChEMBL3780926) evaluated under identical assay architecture against N-terminal hexa-His-tagged human PRMT6 in Sf9 cells yielded an IC₅₀ of 230 nM [2]. The 4-amino-6-methyl scaffold thus provides a 5.3-fold improvement in biochemical potency within the same molecular-weight class, without requiring additional molecular weight or complexity that would penalize ligand efficiency metrics.
| Evidence Dimension | PRMT6 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM |
| Comparator Or Baseline | Comparator C₇H₇N₃ regioisomer (BDBM50158094): IC₅₀ = 230 nM |
| Quantified Difference | 5.3-fold lower IC₅₀ (improved potency) |
| Conditions | Human full-length PRMT6; baculovirus/Sf9 expression; methylation activity assay (ChEMBL/BindingDB curated) |
Why This Matters
Procurement of the 4-amino-6-methyl isomer instead of alternative C₇H₇N₃ scaffolds preserves sub-100 nM biochemical potency essential for fragment-to-lead optimization of PRMT6-targeted epigenetic chemical probes.
- [1] BindingDB. BDBM50194756 (CHEMBL3961701): IC₅₀ 43 nM, human PRMT6. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194756 View Source
- [2] BindingDB. BDBM50158094 (CHEMBL3780926): IC₅₀ 230 nM, human PRMT6. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50158094 View Source
